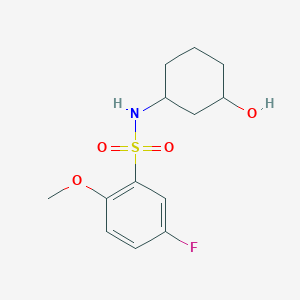

5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide, commonly known as Fasinumab, is a monoclonal antibody that targets nerve growth factor (NGF) and is currently being researched for its potential use in treating chronic pain.

Scientific Research Applications

Cyclooxygenase Inhibition

- Cyclooxygenase-2 Inhibitors : A study investigated a series of benzenesulfonamide derivatives, including compounds structurally similar to 5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide, for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom in such compounds was found to increase COX-1/COX-2 selectivity (Hashimoto et al., 2002).

Electrophilic Fluorinating Reagent

- Enantioselective Fluorination : Research on N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a sterically demanding analogue of a popular fluorinating reagent, showed that NFBSI enhances the enantioselectivity of products, with significant improvements observed in cinchona alkaloid-catalyzed enantioselective fluorination of silylenol ether (Yasui et al., 2011).

Corrosion Inhibition

- Inhibition of Iron Corrosion : A study involving quantum chemical calculations and molecular dynamics simulations demonstrated the adsorption and corrosion inhibition properties of piperidine derivatives structurally related to this compound on iron surfaces. These compounds showed promise in corrosion inhibition, with specific derivatives demonstrating strong binding energies and consistent experimental data (Kaya et al., 2016).

Anticancer Potential

- Potential Anticancer Agents : Novel aminothiazole-paeonol derivatives, including a compound with a structure akin to this compound, were synthesized and showed high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. These compounds exhibited higher potency and lower cytotoxicity compared to 5-fluorouracil, a standard anticancer drug (Tsai et al., 2016).

Tubulin Polymerization Inhibition

- Inhibition of Tubulin Polymerization : Certain sulfonamide drugs, including derivatives of benzenesulfonamide, were found to inhibit tubulin polymerization, a critical process in cell division. These drugs bind to the colchicine site of tubulin, suggesting their potential as antimitotic agents (Banerjee et al., 2005).

properties

IUPAC Name |

5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO4S/c1-19-12-6-5-9(14)7-13(12)20(17,18)15-10-3-2-4-11(16)8-10/h5-7,10-11,15-16H,2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYQNNKNNMBQPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCCC(C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2581209.png)

![ethyl 2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2581213.png)

![N-(3-chloro-2-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2581214.png)

![2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2581215.png)

![N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2581217.png)

![1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime](/img/structure/B2581218.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylbutan-1-one](/img/structure/B2581220.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2581222.png)

![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2581228.png)